molecular formula C23H20ClN3O3S B11509848 2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide

2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide

Cat. No.: B11509848
M. Wt: 453.9 g/mol
InChI Key: NLMIWTXMWVTLPK-UHFFFAOYSA-N
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Description

2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide is a complex organic compound that features an indole moiety, a sulfamoyl group, and a chlorobenzamide structure. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The sulfamoyl group can be introduced through a sulfonation reaction, and the final product is obtained by coupling the indole derivative with 2-chloro-5-aminobenzamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution of the chlorine atom can result in various substituted benzamides .

Scientific Research Applications

2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide is unique due to its combination of an indole moiety, a sulfamoyl group, and a chlorobenzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.9 g/mol

IUPAC Name

2-chloro-5-[2-(1H-indol-3-yl)ethylsulfamoyl]-N-phenylbenzamide

InChI

InChI=1S/C23H20ClN3O3S/c24-21-11-10-18(14-20(21)23(28)27-17-6-2-1-3-7-17)31(29,30)26-13-12-16-15-25-22-9-5-4-8-19(16)22/h1-11,14-15,25-26H,12-13H2,(H,27,28)

InChI Key

NLMIWTXMWVTLPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CNC4=CC=CC=C43)Cl

Origin of Product

United States

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